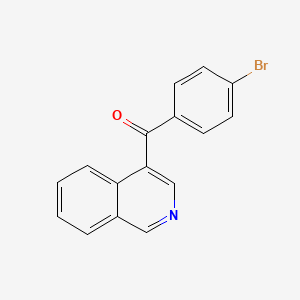
2-氯-4-环丙基苯甲酸甲酯
描述
Methyl 2-chloro-4-cyclopropylbenzoate is an organic compound with a molecular weight of 210.66 . It is characterized by a benzene ring connected to an ester functional group .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-cyclopropylbenzoate is represented by the InChI code1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 . This indicates the presence of a benzene ring connected to an ester functional group. Physical And Chemical Properties Analysis
Methyl 2-chloro-4-cyclopropylbenzoate is a compound with a molecular weight of 210.66 . Further physical and chemical properties are not detailed in the available resources.科学研究应用
邻苯二甲酰亚胺和二氢异香豆素的合成
2-氯-4-环丙基苯甲酸甲酯已被研究其在邻苯二甲酰亚胺和二氢异香豆素合成中的作用。Mochalov 等人(1998 年)对相关化合物 2-环丙基苯甲酸的研究表明,在特定条件下,它们可以转化为 3-乙基邻苯二甲酰亚鎓离子。这些离子可以异构化为 3-甲基-3,4-二氢异香豆素鎓离子,中和后形成 3-乙基邻苯二甲酰亚胺和 3-甲基-3,4-二氢异香豆素。这项研究为 2-氯-4-环丙基苯甲酸甲酯在类似合成应用中的使用开辟了可能性 (Mochalov 等人,1998 年)。
纳米颗粒中的农业应用
Campos 等人(2015 年)的另一项研究探讨了相关化合物在农业中的应用。他们研究了固体脂质纳米颗粒和聚合物纳米胶囊作为杀菌剂的载体系统,其中可能包括 2-氯-4-环丙基苯甲酸甲酯等化合物。这种方法可以提供诸如生物活性化合物释放曲线改变和环境毒性降低等好处 (Campos 等人,2015 年)。
螺环丙烷稠合杂环的合成
Meijere 等人(1989 年)对结构相关的化合物 2-氯-2-环丙基亚丙酸甲酯的研究表明,它可用于合成螺环丙烷稠合杂环羧酸酯。这表明 2-氯-4-环丙基苯甲酸甲酯在合成具有类似结构的复杂有机化合物中具有潜在应用 (Meijere 等人,1989 年)。
属性
IUPAC Name |
methyl 2-chloro-4-cyclopropylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXTFLQMKOZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-cyclopropylbenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

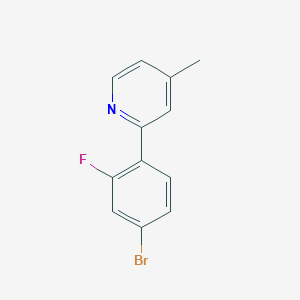

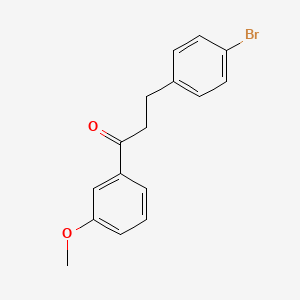
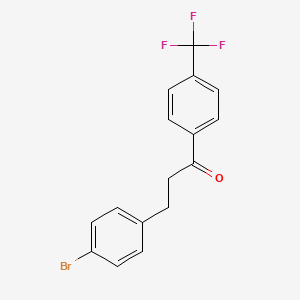
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)

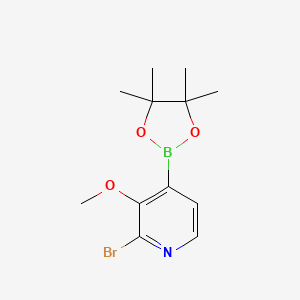
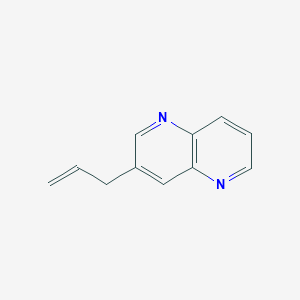
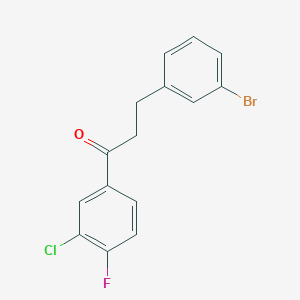
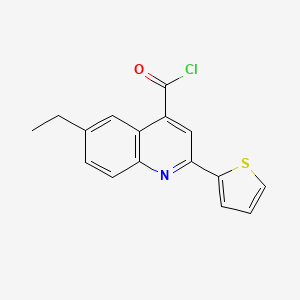

![4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1532449.png)

